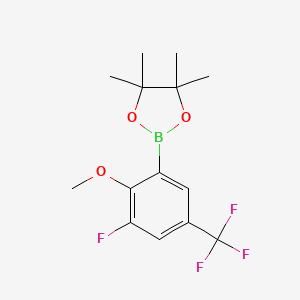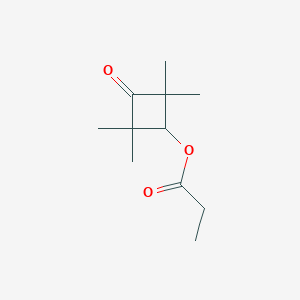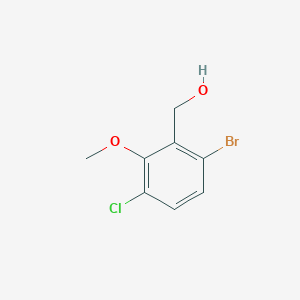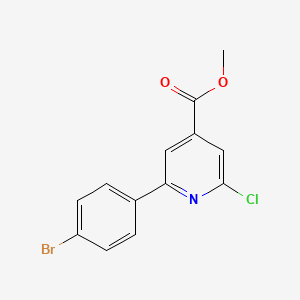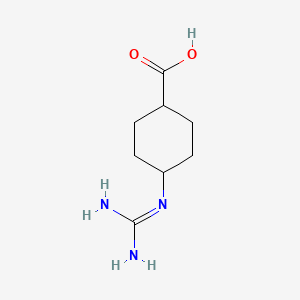
Trans-4-guanidinocyclohexanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-4-guanidinocyclohexanecarboxylic acid is a chemical compound known for its unique structure and properties It is a derivative of cyclohexanecarboxylic acid with a guanidine group attached to the fourth carbon in the trans configuration
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-guanidinocyclohexanecarboxylic acid typically involves the reaction of trans-4-aminocyclohexanecarboxylic acid with a guanidine derivative. One common method includes stirring trans-4-aminocyclohexanecarboxylic acid with a guanidine compound under controlled conditions . The reaction is usually carried out in an appropriate solvent, such as methanol or ethanol, at a temperature range of 25-50°C. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Trans-4-guanidinocyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the guanidine group to an amine group under specific conditions.
Substitution: The guanidine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
Trans-4-guanidinocyclohexanecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Medicine: Due to its protease inhibitory properties, it has potential therapeutic applications in treating diseases related to protease activity, such as certain cancers and inflammatory conditions.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of trans-4-guanidinocyclohexanecarboxylic acid involves its interaction with molecular targets, such as proteases. The guanidine group can form strong hydrogen bonds and electrostatic interactions with the active site of proteases, inhibiting their activity. This inhibition can prevent the breakdown of proteins and peptides, which is crucial in various biological processes .
Comparación Con Compuestos Similares
Similar Compounds
Tranexamic acid: A synthetic derivative of lysine with antifibrinolytic properties.
Aminocaproic acid: Another antifibrinolytic agent similar to tranexamic acid but less potent.
Uniqueness
Trans-4-guanidinocyclohexanecarboxylic acid is unique due to its specific structure, which allows it to interact with proteases more effectively than some other similar compounds. Its trans configuration and the presence of the guanidine group contribute to its distinct properties and applications.
Propiedades
IUPAC Name |
4-(diaminomethylideneamino)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O2/c9-8(10)11-6-3-1-5(2-4-6)7(12)13/h5-6H,1-4H2,(H,12,13)(H4,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNFSQIYNOWVFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)N=C(N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Fluoro-5-((7-(methylsulfonyl)-3-oxo-2,3-dihydrospiro[indene-1,2'-[1,3]dioxolan]-4-YL)oxy)benzonitrile](/img/structure/B14018127.png)
![N1-(4-methoxyphenyl)-2-[2-bromo-1-(4-nitrophenyl)ethylidene]-1-(2-hydroxyethyl)hydrazine-1-carbothioamide](/img/structure/B14018134.png)

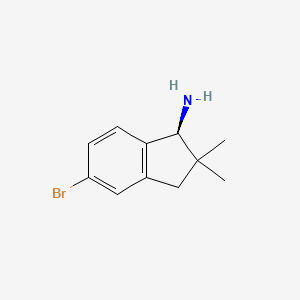
![4-[1,3-bis[[4-(dimethylamino)phenyl]methyl]-1,3-diazinan-2-yl]-N,N-bis(2-chloroethyl)-3-methylaniline](/img/structure/B14018154.png)
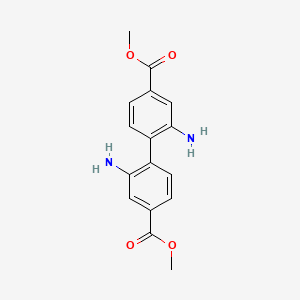
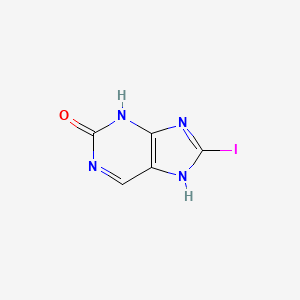
![2-Phenyl-3-oxaspiro[4.5]decan-4-one](/img/structure/B14018182.png)
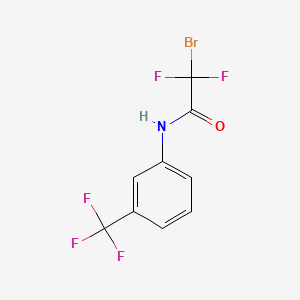
![4-Chloro-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14018195.png)
